molecular formula C8H15N3O B12829551 1-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-methylpropan-1-amine

1-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-methylpropan-1-amine

Cat. No.: B12829551
M. Wt: 169.22 g/mol
InChI Key: GSTKTKFNPODTMK-UHFFFAOYSA-N
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Description

1-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-methylpropan-1-amine is a compound belonging to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-methylpropan-1-amine typically involves the reaction of amidoximes with carboxylic acids or their derivatives. One efficient method is the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the formation of the oxadiazole ring without the need for protective groups, resulting in moderate to excellent yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on a larger scale.

Chemical Reactions Analysis

Types of Reactions

1-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-methylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

1-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-methylpropan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. For instance, some oxadiazole derivatives act as selective inhibitors of human carbonic anhydrase isoforms, which are related to cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-methylpropan-1-amine is unique due to its specific substitution pattern on the oxadiazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals.

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

1-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-methylpropan-1-amine

InChI

InChI=1S/C8H15N3O/c1-4-6-10-8(11-12-6)7(9)5(2)3/h5,7H,4,9H2,1-3H3

InChI Key

GSTKTKFNPODTMK-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NO1)C(C(C)C)N

Origin of Product

United States

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